3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one
CAS No.: 838812-58-1
Cat. No.: VC21386632
Molecular Formula: C17H17NO4
Molecular Weight: 299.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838812-58-1 |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32g/mol |
| IUPAC Name | 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C17H17NO4/c1-20-15-9-4-5-10-16(15)21-12-6-11-18-13-7-2-3-8-14(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
| Standard InChI Key | UYDYUTAFIGQNOQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCCCN2C3=CC=CC=C3OC2=O |
| Canonical SMILES | COC1=CC=CC=C1OCCCN2C3=CC=CC=C3OC2=O |
Introduction
Physical and Chemical Properties
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one (CAS No.: 838812-58-1) is characterized by distinct physical and chemical properties that contribute to its reactivity and biological activity. The compound features a benzoxazole core, which consists of a benzene ring fused to an oxazole ring, with the methoxyphenoxypropyl group providing additional functionality.
Structural Characteristics
The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32 g/mol |
| Core Structure | Benzoxazole ring system |
| Functional Groups | Methoxyphenoxy, propyl linker, carbonyl |
| CAS Number | 838812-58-1 |
The presence of the 2-methoxyphenoxy group attached via a propyl linker to the nitrogen in the benzoxazole ring creates a molecule with interesting spatial arrangement and electronic distribution. This structural configuration contributes to the compound's ability to interact with various biological targets and influences its physicochemical properties.
Unlike its structural analog 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one (which lacks the methoxy group), the target compound possesses enhanced hydrogen bond acceptor capacity due to the additional methoxy functionality . This feature potentially enables more complex interactions with biological receptors and may contribute to its diverse bioactivities.
Physical Properties
Although specific physical property data for 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is limited in the literature, properties can be estimated based on similar benzoxazole derivatives:
| Physical Property | Expected Value/Characteristic |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (DMSO, methanol, chloroform) |
| Estimated LogP | ~3.5 (lipophilic) |
| Hydrogen Bond Acceptors | 4 (carbonyl oxygen, ether oxygens, methoxy oxygen) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 6 |
The compound's moderate lipophilicity, combined with its hydrogen bond acceptor capacity, suggests favorable drug-like properties that may contribute to its potential pharmaceutical applications.
Synthesis and Preparation Methods
The synthesis of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one typically involves a multi-step process that requires precise reaction conditions and careful purification procedures.
General Synthetic Route
A common synthetic pathway involves the following key steps:
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Formation of the benzoxazole ring system through the reaction of 2-aminophenol with appropriate carbonyl compounds
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N-alkylation of the benzoxazole nitrogen with a suitable propyl linker containing a leaving group
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Attachment of the 2-methoxyphenoxy moiety through nucleophilic substitution
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Purification and isolation of the final product
The N-alkylation step is particularly critical as it determines the regioselectivity of the substitution and ultimately the structure of the final compound.
Industrial Production Methods
For larger-scale production, several optimized approaches have been developed:
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Use of continuous flow reactors to enhance reaction efficiency and control
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Implementation of advanced purification methods such as recrystallization and column chromatography to ensure high purity
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Employment of quality control procedures to verify structural integrity and purity
These industrial methods aim to maximize yield while maintaining product quality, which is essential for applications requiring high-purity materials.
Chemical Reactions and Transformations
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical transformations due to its reactive functional groups.
Reactivity Patterns
The compound exhibits several types of reactivity:
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The carbonyl group in the benzoxazole ring can participate in nucleophilic addition reactions
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The ether linkages (both in the methoxyphenoxy group and the benzoxazole ring) can undergo cleavage under acidic conditions
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The aromatic rings can participate in electrophilic aromatic substitution reactions, though with varying regioselectivity
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The methoxy group can be demethylated under appropriate conditions
These reactive sites provide opportunities for structural modification to develop derivatives with enhanced properties or activities.
Common Reagents and Conditions
Various reagents can be employed to transform 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one:
| Reagent Type | Reaction Condition | Transformation |
|---|---|---|
| Strong acids (HBr, HI) | Heat, extended reaction time | Cleavage of ether linkages |
| Grignard reagents | Low temperature, anhydrous conditions | Nucleophilic addition to carbonyl |
| Oxidizing agents | Aqueous or organic media, catalysts | Oxidation of aromatic rings |
| Lewis acids (AlCl3, BBr3) | Low temperature, anhydrous conditions | Demethylation of methoxy group |
Understanding these reactivity patterns is crucial for developing synthetic methodologies to create structural analogs with potentially improved biological activities.
Biological Activities
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one and structurally related benzoxazole derivatives have demonstrated promising biological activities across multiple therapeutic domains.
Anticancer Activity
Benzoxazole derivatives, including compounds structurally similar to 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one, have shown significant cytotoxic effects against various cancer cell lines. While specific data for the target compound is limited in the literature, the general class of compounds has demonstrated:
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Inhibition of cancer cell proliferation through multiple mechanisms
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Potential disruption of cell division processes
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Interference with DNA replication and transcription
The presence of the methoxyphenoxy group may provide additional interaction points with biological targets, potentially enhancing anticancer activity compared to simpler benzoxazole derivatives.
Antimicrobial Activity
Similar to other benzoxazole compounds, 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one may possess antimicrobial properties. Structurally related compounds have shown activity against:
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Gram-positive and Gram-negative bacterial strains
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Various fungal species
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Certain parasitic organisms
The compound's lipophilic character allows it to penetrate microbial cell membranes, while its structural features may enable interactions with critical enzymatic systems within microbial cells.
Anti-inflammatory Activity
The anti-inflammatory potential of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one and related compounds has also been noted in the literature. The mechanisms may involve:
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Inhibition of cyclooxygenase (COX) enzymes
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Modulation of inflammatory cytokine production
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Interference with inflammatory signaling pathways
These activities suggest potential applications in treating inflammatory conditions, though further research is needed to fully characterize the specific anti-inflammatory properties of this compound.
Mechanism of Action
The biological activities of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one likely arise from its interactions with specific molecular targets.
Molecular Interactions
At the molecular level, several interaction mechanisms have been proposed:
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Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions
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Intercalation between DNA base pairs, potentially disrupting replication
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Occupation of receptor binding pockets, modulating signaling pathways
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Interference with protein-protein interactions critical for cellular processes
The compound's flexible propyl linker allows for conformational adaptation when interacting with biological targets, potentially enhancing binding affinity and selectivity.
Structure-Activity Relationships
Analysis of structure-activity relationships (SAR) among benzoxazole derivatives suggests that specific structural features contribute significantly to biological activity:
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The benzoxazole core provides a rigid scaffold for proper spatial orientation of functional groups
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The methoxy substituent on the phenoxy ring can form hydrogen bonds with target proteins
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The propyl linker provides flexibility for optimal positioning of the molecule within binding sites
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The carbonyl group in the benzoxazole ring serves as a hydrogen bond acceptor
Understanding these structure-activity relationships is crucial for rational design of more potent and selective derivatives.
Applications
The unique properties of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one make it suitable for various applications.
Pharmaceutical Applications
In pharmaceutical research, the compound and its derivatives show promise as:
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Lead compounds for drug development programs targeting cancer, infectious diseases, and inflammatory conditions
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Structural scaffolds for medicinal chemistry optimization
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Pharmacological tools for studying biological processes
The drug-like properties of the compound, including its moderate lipophilicity and hydrogen-bonding capabilities, make it an attractive candidate for pharmaceutical development.
Chemical Research Applications
In chemical research, 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one serves as:
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A model compound for studying heterocyclic chemistry
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An intermediate for synthesizing more complex molecules
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A test substrate for developing new synthetic methodologies
These applications highlight the compound's versatility beyond its biological activities.
Industrial Applications
Potential industrial applications include:
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Use as a building block for specialty chemicals
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Component in advanced materials with specific properties
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Intermediate in the manufacture of higher-value compounds
The compound's well-defined structure and reactivity make it valuable for various industrial processes requiring precise chemical transformations.
Analytical Methods
Various analytical techniques can be employed to characterize 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one.
Spectroscopic Methods
The following spectroscopic methods are commonly used for structural confirmation and purity assessment:
| Analytical Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, hydrogen and carbon environments |
| Infrared Spectroscopy (IR) | Functional group identification (carbonyl, ethers) |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |
| UV-Visible Spectroscopy | Chromophore characteristics, conjugation extent |
These techniques provide complementary information that collectively establishes the compound's identity and purity.
Chromatographic Methods
Chromatographic techniques are essential for purity determination and separation:
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High-Performance Liquid Chromatography (HPLC) for quantitative analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Gas Chromatography (GC) for volatile derivatives or decomposition products
These methods ensure the quality and consistency of the compound for various applications.
Future Research Directions
Research on 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one continues to evolve, with several promising directions:
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Development of structural analogs with enhanced biological activities
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Exploration of novel applications in materials science
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Investigation of detailed mechanism of action in biological systems
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Optimization of synthetic routes for more efficient production
These research directions aim to expand our understanding of this intriguing compound and unlock its full potential across multiple disciplines.
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